molecular formula C16H13N3O2S B2862638 3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline CAS No. 886496-02-2

3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline

Cat. No.: B2862638
CAS No.: 886496-02-2
M. Wt: 311.36
InChI Key: KIIURMUPQPBTQP-UHFFFAOYSA-N
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Description

3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline is a complex organic compound that features a thiazole ring, an aniline group, and a nitrophenyl group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The nitrophenyl group can be introduced via nitration of the corresponding phenyl derivative, followed by reduction to the aniline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization and chromatography to ensure high purity . The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings .

Scientific Research Applications

3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group may contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets . The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline is unique due to the combination of the thiazole ring and the nitrophenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline is a complex organic compound notable for its thiazole ring and nitrophenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro assays, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Aniline Group : A phenyl group attached to an amino group.
  • Nitrophenyl Group : A phenyl group substituted with a nitro group.

This unique combination contributes to the compound's reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives with thiazole rings have demonstrated efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies revealed that certain thiazole derivatives can induce cell cycle arrest in cancer cell lines, suggesting a mechanism of action that inhibits tumor progression. For example, specific thiazole compounds were shown to block the G2/M phase transition in HepG2 liver cancer cells, indicating their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the nitro group is believed to enhance permeability through cell membranes, while modifications on the thiazole ring can affect enzyme interactions.

Modification Effect on Activity
Nitro group presenceIncreases antimicrobial potency
Thiazole substitutionsAlters enzyme inhibition profiles

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as acetylcholinesterase, which is relevant for neurodegenerative diseases .
  • Cell Cycle Regulation : By inducing cell cycle arrest, it prevents the proliferation of cancer cells, making it a candidate for further development as an anticancer drug .

Case Studies

Several studies highlight the biological efficacy of related compounds:

  • Study on Acetylcholinesterase Inhibition : A series of thiazole derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase, showing promising results that suggest potential applications in treating Alzheimer's disease .
  • Antimicrobial Evaluation : A comparative study assessed various thiazole derivatives against a panel of bacterial strains, establishing a correlation between structural modifications and antimicrobial effectiveness .

Properties

IUPAC Name

3-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-10-5-6-11(8-15(10)19(20)21)14-9-22-16(18-14)12-3-2-4-13(17)7-12/h2-9H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIURMUPQPBTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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